(2S)-2-[(methylsulfanyl)methyl]pyrrolidine
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Overview
Description
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a methylsulfanyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the direct catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity . The reaction conditions often include the use of specific chiral ligands and organocatalysts to facilitate the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the chiral center.
Major Products Formed
Scientific Research Applications
(2S)-2-[(methylsulfanyl)methyl]pyrrolidine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[(methylsulfanyl)methyl]pyrrolidine include other chiral pyrrolidine derivatives and α-chiral primary amines . These compounds share structural similarities but may differ in their substituents and stereochemistry.
Uniqueness
What sets this compound apart is its specific substitution pattern and chiral configuration, which confer unique reactivity and selectivity in various chemical and biological processes. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
(2S)-2-(methylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
UAFBQROGXTXREC-LURJTMIESA-N |
Isomeric SMILES |
CSC[C@@H]1CCCN1 |
Canonical SMILES |
CSCC1CCCN1 |
Origin of Product |
United States |
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